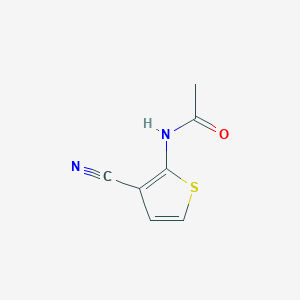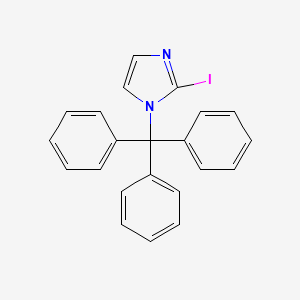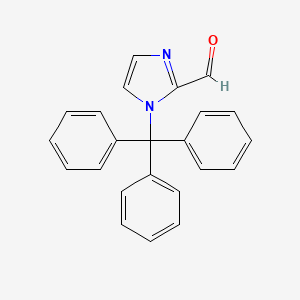
N-(3-cyanothiophen-2-yl)acetamide
描述
N-(3-cyanothiophen-2-yl)acetamide is a novel heterocyclic amide derivative that has been synthesized and investigated for its structural and biological properties. The compound has shown significant antioxidant and antimicrobial activities, making it a potential candidate for further pharmacological studies .
Synthesis Analysis
The synthesis of N-(3-cyanothiophen-2-yl)acetamide involves a N-acylation reaction between 2-aminothiophene-3-carbonitrile and activated 2-(thiophen-2-yl)acetic acid. This reaction leads to the formation of the desired amide derivative with a good yield. The synthesis process is crucial as it determines the purity and yield of the compound, which in turn affects its biological activity .
Molecular Structure Analysis
The molecular structure of N-(3-cyanothiophen-2-yl)acetamide was characterized using various spectroscopic techniques, including FT-IR, 1H and 13C NMR, and single crystal X-ray crystallography. The crystal packing is stabilized by hydrogen bonds, specifically C–H···N and N–H···N interactions. Computational studies using density functional theory (DFT) were also performed to understand the electronic properties of the molecule .
Chemical Reactions Analysis
The compound's reactivity was explored through Fukui function analysis, which provides insight into the regions of the molecule that are more prone to chemical reactions. Additionally, electrophilicity-based charge transfer and charge transfer with DNA bases were computed, suggesting potential interactions between the compound and biological macromolecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(3-cyanothiophen-2-yl)acetamide, such as its stability and solubility, are inferred from its molecular structure and the intermolecular forces present in the crystal lattice. The Hirshfeld surface analysis indicates the percentage contributions of different intermolecular contacts, which can affect the compound's physical properties. The compound's moderate antioxidant activity was assessed using an ABTS assay, and its antimicrobial activity was evaluated against various bacterial strains and yeasts, demonstrating its significant bioactivity .
科学研究应用
Synthesis and Structural Investigation
- Scientific Field : Organic Chemistry
- Summary of Application : N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (I), is synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .
- Methods of Application : The compound is characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .
- Results or Outcomes : The crystal packing of I is stabilized by C−H···N and N−H···N hydrogen bonds .
Biological Evaluation
- Scientific Field : Biochemistry
- Summary of Application : The compound is investigated for its potential antioxidant and antimicrobial properties .
- Methods of Application : An ABTS antioxidant assay is used to evaluate the in vitro antioxidant activity of I. The antimicrobial activity of the title molecule is investigated under aseptic conditions, using the microdilution method, against Gram-positive and Gram-negative bacterial strains .
- Results or Outcomes : The compound exhibited moderate antioxidant activity. It also demonstrated significant activity against yeasts (Candida glabrata ATCC 90030, Candida krusei ATCC 34135). The findings revealed that the molecule possesses significant antioxidant and antimicrobial properties .
未来方向
The compound exhibited moderate antioxidant activity and demonstrated significant activity against Gram-positive and Gram-negative bacterial strains, as well as yeasts . This suggests that “N-(3-cyanothiophen-2-yl)acetamide” could have potential applications in the development of new antimicrobial and antioxidant agents .
属性
IUPAC Name |
N-(3-cyanothiophen-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-5(10)9-7-6(4-8)2-3-11-7/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSDPIIIRFZTAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CS1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601306386 | |
| Record name | N-(3-Cyano-2-thienyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601306386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiophen-2-yl)acetamide | |
CAS RN |
55654-18-7 | |
| Record name | N-(3-Cyano-2-thienyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55654-18-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Cyano-2-thienyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601306386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-fluorophenyl)amino]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B1298026.png)
![5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid](/img/structure/B1298027.png)
![4H-thieno[3,2-b]pyrrole-5-carbohydrazide](/img/structure/B1298028.png)

![4,5-Dimethoxy-2-[2-(thiophen-2-yl)acetamido]benzoic acid](/img/structure/B1298035.png)
![5,7-Dimethyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1298037.png)





